![molecular formula C24H29N3OS B2953877 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 396724-15-5](/img/structure/B2953877.png)

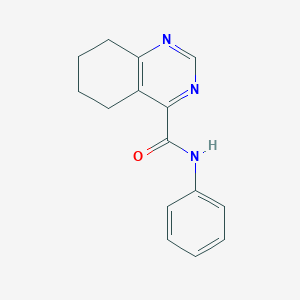

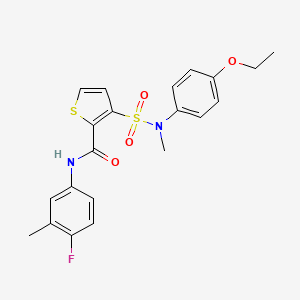

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” is a chemical compound . The exact properties and applications of this compound are not widely documented in the literature.

Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of multiple rings including a pyrazole ring and a thieno ring . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Polymeric Materials Development

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is related to adamantane derivatives which have been extensively explored for the development of advanced polymeric materials. Adamantane-containing polymers exhibit exceptional thermal stability and mechanical strength due to the bulky and rigid adamantane structure. For example, polyamides and polyimides incorporating adamantane units have been synthesized, demonstrating high glass transition temperatures, excellent solubility in various solvents, and good thermal stability. These materials are promising for applications requiring high-performance polymers, such as in aerospace, microelectronics, and advanced coatings (Liaw et al., 2001), (Chern et al., 1998).

Antimicrobial and Anti-inflammatory Agents

Derivatives of adamantane have been studied for their potential antimicrobial and anti-inflammatory activities. The unique chemical structure of adamantane derivatives enables them to interact with biological targets, leading to significant biological activities. Some adamantane-based compounds have shown promising results as antimicrobial agents against a range of bacteria and fungi, and as anti-inflammatory agents in in vivo models. These findings indicate the potential of adamantane derivatives in the development of new therapeutic agents (Eisa et al., 1990), (Kadi et al., 2007).

Advanced Organic Synthesis

Adamantane and its derivatives play a crucial role in organic synthesis, providing unique structural motifs for the development of novel compounds. The bulky adamantane moiety can influence the physical and chemical properties of the molecules, leading to diverse applications in medicinal chemistry, materials science, and catalysis. Research on adamantane derivatives has led to the synthesis of compounds with potential applications in drug discovery, demonstrating the versatility and importance of adamantane in organic synthesis (Moiseev et al., 1982), (Shishkin et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3OS/c1-14-3-4-21(15(2)5-14)27-22(19-12-29-13-20(19)26-27)25-23(28)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,16-18H,6-13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWSFEWSIDVWQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953806.png)

![3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2953812.png)

![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)

![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)